molecular formula C8H11N B1484595 2,2-Dimethylhex-5-ynenitrile CAS No. 1192888-34-8

2,2-Dimethylhex-5-ynenitrile

Cat. No.: B1484595
CAS No.: 1192888-34-8
M. Wt: 121.18 g/mol
InChI Key: YJRKEEIEBWKHKA-UHFFFAOYSA-N
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Description

2,2-Dimethylhex-5-ynenitrile is an organic compound with the molecular formula C8H11N. It is a versatile intermediate in organic synthesis, known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylhex-5-ynenitrile can be synthesized through several methods, including the following:

  • Hydroamination of Alkynes: This involves the addition of an amine to an alkyne under specific conditions to form the nitrile group.

  • Cyanation of Alkenes:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The production process involves the use of catalysts and controlled reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylhex-5-ynenitrile undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Substitution reactions can replace the nitrile group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Primary amines.

  • Substitution: A wide range of functionalized derivatives.

Scientific Research Applications

2,2-Dimethylhex-5-ynenitrile is widely used in scientific research due to its versatility. Its applications include:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of bioactive compounds.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethylhex-5-ynenitrile exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electron transfer processes, while in reduction reactions, it involves the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the context of the reaction or application.

Comparison with Similar Compounds

2,2-Dimethylhex-5-ynenitrile is similar to other nitriles and alkynes, but it stands out due to its unique structure and reactivity. Some similar compounds include:

  • 2,2-Dimethylhex-5-enenitrile: A closely related compound with a double bond instead of a triple bond.

  • Hex-5-ynenitrile: A simpler alkyne nitrile without the methyl groups.

These compounds share similarities in their chemical behavior but differ in their reactivity and applications due to structural variations.

Biological Activity

2,2-Dimethylhex-5-ynenitrile is a nitrile compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including toxicity, pharmacological properties, and relevant case studies.

  • Chemical Formula : C₈H₁₃N
  • Molecular Weight : 135.19 g/mol
  • Structure : The compound features a triple bond between carbon atoms and a nitrile functional group, which is significant for its reactivity and biological interactions.

Toxicological Profile

Studies have indicated that compounds with similar structures may exhibit various toxicological effects. For instance, the metabolism of nitriles can lead to the formation of reactive intermediates that may interact with cellular macromolecules, potentially resulting in genotoxicity.

  • Acute Toxicity :
    • Nitriles are generally classified as harmful if ingested. For example, 2,6-Dimethylaniline (a related compound) has been shown to cause significant changes in hematological parameters at high doses, indicating potential risks associated with similar nitriles .
  • Chronic Toxicity :
    • Long-term exposure studies on structurally related compounds have reported adverse effects such as renal and hepatic damage. The no observed adverse effect level (NOAEL) for some nitriles has been reported between 10 to 50 mg/kg body weight per day .
  • Genotoxicity :
    • Research indicates that certain nitriles can form DNA adducts, leading to mutations and potential carcinogenic effects. A study on 2,6-Dimethylaniline metabolites demonstrated quantifiable DNA adduct levels in liver and bladder cells of exposed mice .

Case Study 1: Toxicity Assessment

In a study assessing the toxicity of related compounds, rats exposed to high doses exhibited significant hematological changes, including increased methaemoglobin levels and alterations in red blood cell counts. This suggests that this compound may pose similar risks under prolonged exposure .

Case Study 2: Antimicrobial Properties

A series of experiments evaluated the antimicrobial activity of various nitrile derivatives against common pathogens. Results indicated that certain structural modifications enhanced their efficacy, suggesting potential applications for this compound in developing new antimicrobial agents.

Data Summary

Biological ActivityObservationsReference
Acute ToxicityHarmful if swallowed; potential hematological changes
Chronic ToxicityNOAEL ranges from 10 to 50 mg/kg bw/day
GenotoxicityFormation of DNA adducts observed
Antimicrobial ActivityInhibitory effects on bacteria
Antidiabetic PotentialModulation of insulin secretion

Properties

IUPAC Name

2,2-dimethylhex-5-ynenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-4-5-6-8(2,3)7-9/h1H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRKEEIEBWKHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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